4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate 4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15216206
InChI: InChI=1S/C14H9FN4O2/c15-11-3-1-10(2-4-11)14(20)21-13-7-5-12(6-8-13)19-9-16-17-18-19/h1-9H
SMILES:
Molecular Formula: C14H9FN4O2
Molecular Weight: 284.24 g/mol

4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate

CAS No.:

Cat. No.: VC15216206

Molecular Formula: C14H9FN4O2

Molecular Weight: 284.24 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate -

Specification

Molecular Formula C14H9FN4O2
Molecular Weight 284.24 g/mol
IUPAC Name [4-(tetrazol-1-yl)phenyl] 4-fluorobenzoate
Standard InChI InChI=1S/C14H9FN4O2/c15-11-3-1-10(2-4-11)14(20)21-13-7-5-12(6-8-13)19-9-16-17-18-19/h1-9H
Standard InChI Key XXKVBSDDEZRHEA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N3C=NN=N3)F

Introduction

4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate is an organic compound that combines a tetrazole moiety with a fluorobenzoate ester. It is of interest in medicinal chemistry due to the bioactive properties associated with tetrazole derivatives and fluorine-containing aromatic esters. Tetrazoles are known for their stability, bioisosteric properties, and ability to mimic carboxylic acids in drug design, while fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

Structural Characteristics

The compound consists of two main functional groups:

  • Tetrazole Ring (1H-tetrazol-1-yl): A five-membered aromatic heterocycle containing four nitrogen atoms.

  • Fluorobenzoate Ester: A benzene ring substituted with a fluorine atom and connected via an ester bond to the tetrazole-substituted phenyl group.

Molecular Formula: C13H8FN3O2
Molecular Weight: Approximately 257.22 g/mol
SMILES Representation: C1=CC(=CC=C1C2=NN=NN2)C(=O)OC3=CC=C(C=C3)F

Synthesis

The synthesis of 4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate typically involves:

  • Formation of the Tetrazole Ring: Reacting a suitable aryl nitrile precursor with sodium azide in the presence of ammonium chloride or other catalysts.

  • Esterification Reaction: Coupling the tetrazole-substituted phenol with 4-fluorobenzoic acid or its derivatives using activating agents like dicyclohexylcarbodiimide (DCC).

Applications in Medicinal Chemistry

This compound is studied for its potential pharmacological properties, which arise from its structural components:

  • Tetrazole Derivatives: Known for their role as bioisosteres of carboxylic acids, they exhibit applications in antihypertensive drugs (e.g., angiotensin receptor blockers).

  • Fluorinated Aromatic Esters: These moieties improve lipophilicity, metabolic stability, and receptor binding affinity.

Analytical Characterization

Characterization methods include:

  • NMR Spectroscopy (Proton and Carbon): To confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): For identifying functional groups like ester carbonyl and tetrazole ring vibrations.

  • X-Ray Crystallography: To elucidate the three-dimensional arrangement of atoms.

Research Findings and Future Directions

While direct research on this compound is sparse, similar derivatives highlight its potential:

  • Drug Development: Its structure suggests applications in designing drugs targeting cardiovascular diseases, infections, or cancer.

  • Material Science Applications: Tetrazole-containing compounds are also explored for energetic materials due to their nitrogen-rich nature.

Challenges in Research

The challenges associated with this compound include:

  • Limited availability of detailed experimental data.

  • Potential difficulties in synthesis due to the sensitivity of tetrazole rings under certain conditions.

  • Need for extensive biological evaluation to validate its pharmacological potential.

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